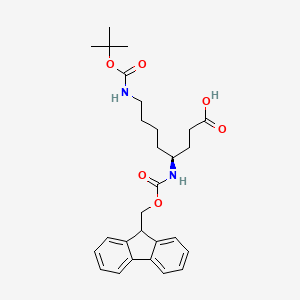

(S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid

Description

Significance of Non-Proteinogenic Amino Acids as Chemical Building Blocks in Peptide Science

Non-proteinogenic amino acids are invaluable tools in peptide science for several key reasons. Their incorporation into peptide sequences can lead to compounds with improved stability against enzymatic degradation, a significant hurdle for the therapeutic application of natural peptides. iris-biotech.de By introducing modified backbones or side chains, researchers can design peptides that are more resistant to proteases, thereby extending their in-vivo half-life. iris-biotech.de

Furthermore, these unique amino acids can introduce novel structural constraints, leading to peptides with enhanced binding affinity and selectivity for their biological targets. nih.gov The introduction of conformational rigidity can lock a peptide into its bioactive conformation, minimizing off-target effects. nih.gov This precise control over the three-dimensional structure of a peptide is crucial for the development of highly targeted therapeutics. nih.gov

Historical Trajectory and Evolution of Unnatural Amino Acid Incorporation in Peptide Research

The concept of utilizing amino acids beyond the standard twenty has evolved significantly since the early days of peptide chemistry. Initial efforts focused on simple modifications of natural amino acids. However, the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield revolutionized the field, making the synthesis of peptides more efficient and accessible. researchgate.net This technological advancement paved the way for the routine incorporation of a wide array of unnatural amino acids.

The pioneering work of researchers like Schultz and Chamberlin in the late 1980s demonstrated the feasibility of site-specific incorporation of unnatural amino acids into proteins in living cells, further expanding the possibilities. dovepress.comcymitquimica.com Today, the synthesis and incorporation of unnatural amino acids are central to the development of new peptide-based drugs, biomaterials, and research tools. cymitquimica.com

Fundamental Role of Stereochemistry (Chirality) in Unnatural Amino Acid Design and Synthesis

Stereochemistry, or the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of peptides. peptide.com Natural amino acids (with the exception of glycine) are chiral and exist predominantly in the L-configuration. nih.gov The stereochemistry of an unnatural amino acid is a critical design element, as it dictates how the modified peptide will interact with its chiral biological target. peptide.com

The synthesis of enantiomerically pure unnatural amino acids is a significant challenge and a key focus of modern organic chemistry. The specific stereoisomer of an unnatural amino acid can dramatically influence the resulting peptide's conformation and, consequently, its biological function. Therefore, precise control over stereochemistry is essential in the design and synthesis of novel peptide therapeutics.

Overview of Orthogonal Protecting Group Strategies in Complex Amino Acid Synthesis

The synthesis of complex peptides, especially those containing multiple functional groups, relies heavily on the use of protecting groups. An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. researchgate.net

The two most widely used protecting group strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The Boc group is acid-labile, while the Fmoc group is base-labile, making them an orthogonal pair. This orthogonality is fundamental to the stepwise elongation of peptide chains on a solid support and enables the synthesis of highly complex and modified peptides. (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is a prime example of a building block designed to leverage this powerful strategy.

The strategic placement of Fmoc and Boc groups on the two amino functionalities of the diaminooctanoic acid backbone allows for selective deprotection and subsequent elaboration at either the N-4 or N-8 position, providing a powerful tool for creating branched or cyclic peptides.

| Property | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Chemical Nature | Base-labile carbamate | Acid-labile carbamate |

| Deprotection Conditions | Typically 20% piperidine (B6355638) in DMF | Strong acids like trifluoroacetic acid (TFA) |

| Advantages | Mild deprotection conditions, compatible with acid-sensitive moieties. | Less prone to aggregation for hydrophobic peptides. |

| Disadvantages | The dibenzofulvene byproduct can be reactive. cymitquimica.com | Harsher deprotection conditions can lead to side reactions. |

| Primary Application | Nα-amino group protection in SPPS. | Nα-amino group protection in SPPS and side-chain protection. |

This compound: A Versatile Building Block

This compound is a non-proteinogenic amino acid derivative that serves as a key building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring two amino groups at positions 4 and 8 of an octanoic acid backbone, each protected by an orthogonal protecting group, allows for a high degree of synthetic flexibility.

| Property | Value |

| Chemical Formula | C28H36N2O6 |

| Molecular Weight | 496.60 g/mol |

| CAS Number | 268542-17-2 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% |

This compound is particularly valuable for introducing a flexible linker or a point of ramification within a peptide sequence. The (S)-stereochemistry at the alpha-carbon is crucial for mimicking the natural L-amino acid configuration.

The orthogonal protection scheme is the most significant feature of this molecule. The base-labile Fmoc group at the N-4 position can be selectively removed during standard Fmoc-based SPPS, allowing for the elongation of the peptide chain from this point. The acid-labile Boc group at the N-8 position remains intact under these conditions and can be removed at a later stage to allow for further modification, such as cyclization, branching, or the attachment of other molecules like fluorophores or drug conjugates.

The diaminooctanoic acid backbone itself provides a flexible aliphatic spacer, which can be used to control the distance and orientation of different parts of a peptide or to create macrocyclic structures with specific conformational properties. This makes it a valuable tool in the design of constrained peptides with enhanced biological activity and stability.

While specific research applications of this compound are not extensively detailed in publicly available literature, its structure and properties make it an ideal candidate for the synthesis of a variety of complex peptide architectures, including:

Stapled peptides: Where the side chains of two amino acids are linked to create a more rigid, helical structure.

Branched peptides: To present multiple copies of a peptide sequence, potentially increasing its avidity for a target.

Cyclic peptides: Which often exhibit improved stability and oral bioavailability compared to their linear counterparts.

Peptide-drug conjugates: Where a therapeutic agent is attached to a peptide for targeted delivery.

Properties

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O6/c1-28(2,3)36-26(33)29-17-9-8-10-19(15-16-25(31)32)30-27(34)35-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24H,8-10,15-18H2,1-3H3,(H,29,33)(H,30,34)(H,31,32)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSRIVMKVMATII-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Peptide Synthesis Utilizing S N 4 Fmoc N 8 Boc Diaminooctanoic Acid

Solution-Phase Peptide Synthesis Strategies Incorporating (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic Acid

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a valuable strategy, particularly for large-scale synthesis or for specific peptide segments. The chemical principles of protection and coupling used in SPPS are derived from solution-phase chemistry.

The orthogonal protecting groups of this compound are equally effective in solution-phase synthesis. nih.gov The Fmoc group can be selectively removed with a base to allow for chain elongation, while the Boc group remains intact until it is intentionally removed with acid. This allows for the controlled, stepwise construction of peptide fragments in solution, which can then be purified and ligated to form larger peptides. A key difference from SPPS is that purification of the intermediate product is required after each step, making the process more labor-intensive. beilstein-journals.org However, the versatility of the orthogonal protection scheme remains a significant advantage in solution-based strategies. researchgate.net

Considerations for Peptide Cyclization and Macrocyclization Utilizing this compound

Peptide cyclization is a widely used strategy to improve the metabolic stability, binding affinity, and bioavailability of therapeutic peptides by constraining their conformation. frontiersin.orgnih.gov this compound is an excellent tool for facilitating macrocyclization.

Its long aliphatic chain can serve as a flexible linker to span significant distances within a peptide structure. A common strategy involves:

Synthesis of Linear Peptide: The linear peptide precursor is assembled on a solid support using standard Fmoc-SPPS, with the this compound incorporated at a desired position.

Selective Side-Chain Deprotection: The N-terminus of the linear peptide is typically protected (e.g., with a Boc group) to prevent its participation in the cyclization. Then, the Boc group on the diaminooctanoic acid side chain is selectively removed on-resin using mild acidic conditions. sigmaaldrich.com

On-Resin Cyclization: The newly exposed N-8 amine is then coupled with the C-terminal carboxyl group of the peptide (which is still attached to the resin via a cleavable linker). This "head-to-side-chain" cyclization is often performed on the solid support to favor intramolecular reaction over intermolecular dimerization. frontiersin.orgnih.gov

Final Cleavage: The cyclic peptide is then cleaved from the resin and all remaining side-chain protecting groups are removed in a final step with a strong acid cocktail. nih.gov

On-Resin Chemical Modifications Facilitated by the Orthogonal Protecting Groups of this compound

The core utility of this compound in solid-phase peptide synthesis (SPPS) lies in the differential stability of its two protecting groups. The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while the Boc group is stable under these conditions but can be removed with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org This orthogonality allows for the selective deprotection of one amine group while the other, along with the N-terminal α-amino group of the growing peptide chain (also typically Fmoc-protected), remains shielded. biosynth.com

This selective deprotection is the gateway to a variety of on-resin modifications. Once the this compound residue is incorporated into the peptide sequence, the N-terminal Fmoc group is removed in the standard fashion to allow for further elongation of the peptide backbone. At any desired point in the synthesis, the side-chain protecting groups can be addressed.

For instance, treatment with a mild base will selectively remove the Fmoc group from the N-4 position, exposing a primary amine. This newly available nucleophile can then be reacted with a variety of electrophilic reagents. Common modifications at this position include the acylation with carboxylic acids to introduce lipid moieties for the synthesis of lipopeptides, or coupling with another Fmoc-protected amino acid to initiate the synthesis of a branching peptide chain. nih.gov

Conversely, if a modification is desired at the N-8 position, the peptide synthesis would proceed to completion with the N-8-Boc group intact. Subsequent treatment of the resin-bound peptide with an acid will selectively cleave the Boc group, providing a unique site for further functionalization, assuming other acid-labile side-chain protecting groups are chosen carefully.

The following table summarizes the orthogonal deprotection conditions for this compound on a solid support:

| Protecting Group | Position | Deprotection Reagent | Typical Conditions | Stability of Other Group |

| Fmoc | N-4 | Piperidine in DMF | 20% (v/v) | Stable |

| Boc | N-8 | Trifluoroacetic Acid (TFA) | 25-50% in DCM | Stable |

Detailed research findings have demonstrated the practical application of this methodology. For example, in the synthesis of a branched peptide, after incorporation of the diaminooctanoic acid building block and elongation of the main peptide chain, the N-4 Fmoc group can be selectively removed. The subsequent coupling of a new peptide sequence onto the exposed N-4 amine can be achieved using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

Similarly, for the synthesis of lipopeptides, a fatty acid, such as palmitic acid, can be activated and coupled to the deprotected N-4 amine. This on-resin lipidation strategy offers advantages over solution-phase methods, including improved efficiency and easier purification.

The table below provides a hypothetical example of reaction conditions for on-resin modifications based on established principles of peptide chemistry:

| Modification Type | Target Position | Deprotection of Target | Reagents for Modification | Coupling Conditions |

| Peptide Branching | N-4 | 20% Piperidine/DMF | Fmoc-Amino Acid, HBTU, HOBt, DIPEA | Room Temperature, 2 hours |

| Lipidation | N-4 | 20% Piperidine/DMF | Palmitic Acid, DIC, DMAP | Room Temperature, 4 hours |

The ability to perform these modifications on the solid support streamlines the synthesis of complex peptides and avoids challenging purification steps that are often associated with solution-phase chemistry. The use of this compound, therefore, represents a significant methodological advancement in the field of peptide synthesis.

Applications of S N 4 Fmoc N 8 Boc Diaminooctanoic Acid in the Engineering of Complex Peptides and Peptidomimetics

Design and Synthesis of Bioactive Peptides and Analogues

The incorporation of unnatural amino acids is a key strategy in the development of novel peptide-based therapeutics, or peptidomimetics, which can overcome the limitations of naturally occurring peptides, such as poor stability and limited biological activity. sigmaaldrich.com (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid is particularly valuable in this context, providing a scaffold for creating peptides with enhanced and tailored properties. chemimpex.com

The introduction of this compound into a peptide sequence can significantly alter its physicochemical profile. chemimpex.com The octanoic acid backbone introduces a degree of lipophilicity that can enhance membrane interaction or improve solubility in lipid environments. nih.gov Furthermore, the presence of an extended and flexible carbon chain can disrupt or induce specific secondary structures, such as helices or sheets, which in turn affects the peptide's stability against proteolytic degradation. sigmaaldrich.comnih.gov

The orthogonal protecting groups are crucial for this modulation. For instance, after incorporating the building block into a peptide chain via its carboxylic acid and the deprotected N-4 amine, the N-8 Boc-protected amine remains available for further modification. This terminal amine can be deprotected and acylated with various moieties to fine-tune properties. For example, attaching a polyethylene (B3416737) glycol (PEG) chain can enhance solubility and circulation half-life, while adding a fatty acid can increase potency, as seen in terminal modifications of antimicrobial peptides. nih.govnbinno.com

Table 1: Strategic Modifications using this compound to Modulate Peptide Properties

| Target Property | Strategic Use of Diaminooctanoic Acid Scaffold | Potential Outcome |

| Solubility | The octanoic acid chain adds hydrocarbon character. The N-8 amine can be modified with hydrophilic groups (e.g., PEGylation) after selective Boc deprotection. nbinno.com | Enhanced solubility in either lipid or aqueous environments, depending on the modification. |

| Stability | The non-natural backbone can sterically hinder protease access to adjacent peptide bonds. sigmaaldrich.com | Increased resistance to enzymatic degradation, leading to a longer biological half-life. |

| Potency | The N-8 amine can be functionalized with pharmacophores or lipid tails to increase binding affinity or membrane interaction. nih.gov | Improved biological activity and therapeutic efficacy. |

The precise spatial arrangement of functional groups is critical for a peptide's ability to bind to its biological target, such as a receptor or enzyme. This compound provides a unique scaffold for positioning key recognition elements. The eight-carbon chain acts as a flexible spacer, allowing attached functional groups to adopt optimal orientations for binding.

The key advantage lies in the ability to use the diaminooctanoic acid as a branching point. During solid-phase peptide synthesis (SPPS), the main peptide chain can be extended from the N-4 position after Fmoc removal. altabioscience.com Subsequently, the Boc group at the N-8 position can be removed under acidic conditions to allow the synthesis of a second, distinct peptide chain or the attachment of a specific recognition motif. americanpeptidesociety.orgescholarship.org This allows for the creation of branched peptides where different functionalities can be precisely placed to interact with multiple subsites of a receptor, potentially leading to enhanced affinity and specificity.

Construction of Combinatorial Peptide Libraries for Drug Discovery and Screening

Combinatorial chemistry is a powerful tool for discovering new drug leads by synthesizing and screening vast numbers of compounds. researchgate.net Synthetic peptide libraries, in particular, benefit from the inclusion of unnatural amino acids, which expands the chemical space explored far beyond what is possible with the 20 proteinogenic amino acids. nih.govnih.gov

Incorporating this compound into a combinatorial library significantly enhances its molecular diversity. sigmaaldrich.com This single building block can generate multiple structural variations. When used in a "one-bead, one-compound" (OBOC) library format, the diamino acid can serve as a branching point. nih.gov For example, after coupling the building block to the resin, the Fmoc group can be removed and a mixture of amino acids can be coupled. Then, the Boc group can be removed and a different set of building blocks can be added. This creates a library of branched peptides with diverse side chains at defined positions, increasing the complexity and potential for finding active "hits" during screening. researchgate.netresearchgate.net

Table 2: Enhancing Library Diversity with this compound

| Approach | Description | Impact on Diversity |

| Linear Scaffold | The diaminooctanoic acid is incorporated as a simple spacer within a linear peptide sequence. | Introduces conformational flexibility and a non-natural backbone structure. |

| Branched Scaffold | The N-4 and N-8 amines are used as points for synthesizing two separate peptide chains. nih.gov | Dramatically increases the number of possible structures from a single scaffold. |

| Cyclization Point | The N-4 or N-8 amine can be used as an anchor point to cyclize the peptide with its N- or C-terminus. | Creates conformationally constrained cyclic peptides, which often have improved stability and receptor affinity. |

Development of Targeted Bioconjugates and Delivery Systems

Bioconjugation involves covalently linking a biomolecule, such as a peptide, to another molecule, like a drug, imaging agent, or targeting moiety. this compound is an ideal linker for creating such complex constructs due to its dual reactive sites and the orthogonal protection scheme. chemimpex.com

In targeted drug delivery, a therapeutic peptide or a cytotoxic drug is guided to a specific cell type by a targeting ligand. This compound can act as the central hub for connecting these components. nbinno.com

The synthesis can be performed in a stepwise manner. For example, a targeting ligand (e.g., a small molecule that binds to a cancer cell receptor) can be attached to the N-8 amine after Boc deprotection. Subsequently, the Fmoc group at the N-4 position can be removed to allow for the attachment of a therapeutic peptide or another payload. This controlled, sequential conjugation ensures the creation of a well-defined bioconjugate, where the targeting ligand and the payload are precisely positioned, which is critical for therapeutic efficacy. nbinno.com

Structural Biology Investigations of Peptides Containing this compound

The incorporation of non-proteinogenic amino acids like this compound into peptide sequences is a key strategy in chemical biology and drug design. This versatile building block, with its extended and functionalizable side chain, offers unique opportunities to influence peptide structure and function. Structural biology provides the tools to understand these effects at an atomic level.

Influence on Peptide Secondary and Tertiary Structure Formation

The primary sequence of a peptide dictates its three-dimensional structure, which in turn governs its biological activity. The introduction of unnatural amino acids can significantly alter the conformational landscape available to a peptide chain. While specific studies detailing the structural impact of incorporating (S)-diaminooctanoic acid are not extensively documented in publicly available literature, its structural features allow for well-founded hypotheses based on established principles of peptide biophysics.

The long, flexible eight-carbon chain of diaminooctanoic acid can influence peptide folding in several ways:

Conformational Restriction: The introduction of ω-amino acids can restrict the available range of backbone conformations (phi/psi angles) and act as a stereochemical director for the folding of the polypeptide chain. iisc.ac.in This can help in stabilizing specific secondary structures like helices or turns that might otherwise be transient.

Hydrophobic Interactions: The aliphatic portion of the octanoic acid side chain can participate in hydrophobic interactions within the peptide core or with biological targets, potentially stabilizing the tertiary structure.

Disruption of Secondary Structures: Conversely, the steric bulk and flexibility of the side chain could disrupt canonical secondary structures like α-helices or β-sheets if incorporated at a critical position, acting as a "hinge" or flexible linker region.

Chirality Effects: The (S)-chirality at the C4 position influences the local geometry of the peptide backbone. Studies on other peptides have shown that D-amino acid substitutions can have significant effects on secondary structure; for example, substitutions in the middle of a sequence can disrupt an α-helix, while those at the termini may have little effect. nih.gov

The ultimate effect of incorporating this residue is context-dependent, relying on its position within the sequence and its interactions with neighboring residues.

Methodologies for Structural Elucidation (e.g., NMR spectroscopy, X-ray crystallography, CD-spectroscopy)

To precisely determine the structural consequences of incorporating this compound into a peptide, a combination of high-resolution spectroscopic and diffraction techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for studying peptide structure and dynamics in solution, providing information at the atomic level. chemrxiv.org

1D NMR: One-dimensional proton NMR spectra can provide a general assessment of a peptide's folding state. A wide dispersion of amide proton chemical shifts (typically from ~7.5 to 9.5 ppm) is indicative of a well-structured peptide, whereas a narrow range suggests a disordered or random coil conformation. chemrxiv.org

2D NMR: Two-dimensional experiments like COSY, TOCSY, and NOESY are used to assign all proton resonances to specific amino acids in the sequence. steelyardanalytics.com The Nuclear Overhauser Effect (NOE), observed in NOESY spectra, provides through-space distance restraints between protons that are close in space (<5 Å), which are crucial for calculating the three-dimensional structure of the peptide.

| NMR Experiment | Primary Information Obtained | Relevance to Peptide Structure |

|---|---|---|

| COSY (Correlation Spectroscopy) | Shows scalar (through-bond) coupling between protons on adjacent carbons. | Identifies protons within a single amino acid spin system. |

| TOCSY (Total Correlation Spectroscopy) | Shows scalar coupling between all protons within a single amino acid. | Assigns all protons belonging to a specific amino acid residue. steelyardanalytics.com |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons close to each other (<5 Å). | Provides distance restraints used to calculate the 3D structure and define secondary/tertiary folds. uzh.ch |

X-ray Crystallography X-ray crystallography offers the highest resolution view of a peptide's structure in the solid state. nih.gov The process involves growing a single, well-ordered crystal of the peptide and diffracting X-rays off it. The resulting diffraction pattern is used to calculate an electron density map, into which the peptide sequence is fitted to yield an atomic-resolution model. iisc.ac.innih.gov This technique is invaluable for precisely defining bond angles, side-chain orientations, and intermolecular interactions that stabilize the crystal lattice. iisc.ac.in It has been successfully used to determine the structures of peptides containing unnatural amino acids and complex motifs like hydrocarbon-stapled helices. mdpi.comnih.gov

| Parameter | Description | Significance |

|---|---|---|

| Space Group | Describes the symmetry of the crystal lattice. | Fundamental for solving the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Defines the packing of molecules in the crystal. |

| Resolution (Å) | The smallest distance at which individual features can be distinguished. | A lower value indicates a higher quality and more detailed structure. nih.gov |

| R-factor / R-free | A measure of the agreement between the crystallographic model and the experimental diffraction data. | Lower values indicate a better fit and a more reliable structure. |

Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, low-resolution technique used to assess the secondary structure content of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov Different types of secondary structures have characteristic CD spectra, allowing for the estimation of the percentage of α-helix, β-sheet, and random coil in a peptide. americanpeptidesociety.org It is particularly useful for monitoring conformational changes as a function of environment (e.g., pH, temperature, addition of binding partners). americanpeptidesociety.orgresearchgate.net

| Secondary Structure | Characteristic CD Signal(s) (Wavelength, nm) |

|---|---|

| α-Helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. americanpeptidesociety.org |

| β-Sheet | Negative band at ~217 nm; Positive band at ~195 nm. americanpeptidesociety.org |

| Random Coil | Strong negative band around 198 nm. americanpeptidesociety.org |

Studies on Coiled-Coil Assemblies and Other Defined Foldamer Systems

Coiled-coil assemblies are specific tertiary and quaternary structures formed by the bundling of two or more α-helices. frontiersin.org Their design is highly predictable, based on patterns of hydrophobic and charged residues within a seven-residue repeat known as a heptad. frontiersin.org Unnatural amino acids with long side chains, such as diaminooctanoic acid derivatives, can be strategically employed in these systems. For instance, they could serve as flexible linkers to connect different helical domains or be used as scaffolds for attaching functional moieties without disturbing the core helical interface. Research has shown that peptides can be designed to act as linkers, forming stable heterodimeric coiled coils that mediate the connection between two different molecules, such as a polymer drug carrier and a protein. nih.govresearchgate.net

Foldamers are oligomers that adopt stable, well-defined secondary structures, mimicking natural peptides. nih.govresearchgate.net The design of novel foldamers often relies on the incorporation of non-natural building blocks, such as β- or γ-amino acids, to create new helical or sheet-like structures. nih.govresearchgate.net The unique stereochemistry and backbone extension provided by this compound make it a candidate for incorporation into hybrid α/γ-peptide foldamers. Its integration could lead to novel conformations and topologies not accessible with the canonical 20 amino acids, potentially creating new biomaterials or therapeutic scaffolds. nih.gov

Applications in Neuroscience Research for Neuropeptide Synthesis and Analogue Development

Neuropeptides are a diverse class of signaling molecules in the nervous system that modulate a wide range of physiological processes. chemimpex.com The development of synthetic analogues of natural neuropeptides is a major focus in neuroscience research, aiming to create tools with improved stability, receptor selectivity, and therapeutic potential.

This compound serves as a valuable building block in this field. chemimpex.com Its orthogonally protected amino groups (Fmoc and Boc) allow for selective chemical modifications, making it an ideal scaffold for creating complex neuropeptide analogues. For example, the N-8 amine, once deprotected, can be conjugated to other molecules such as fluorophores for imaging, fatty acids to improve blood-brain barrier penetration, or other pharmacophores to create bifunctional ligands. This approach is central to the design of novel neuropeptide mimetics and analogues, such as those targeting oxytocin (B344502) or vasopressin receptors, which are crucial in neurological and psychiatric conditions. researchgate.netneuropeptidelab.com The use of modified amino acids is a proven strategy for improving the pharmacological properties of neuroactive peptides. researchgate.net

Future Directions and Emerging Research Avenues for S N 4 Fmoc N 8 Boc Diaminooctanoic Acid and Its Analogues

Innovations in Unnatural Amino Acid Scaffold Design Inspired by Diaminooctanoic Acid Architectures

The structural framework of diaminooctanoic acid is inspiring a new generation of unnatural amino acid (UAA) scaffolds with tailored properties. Researchers are moving beyond simple linear diamino acids to create more complex and conformationally constrained architectures. These innovative designs aim to enhance the therapeutic potential of peptides by improving their stability, target affinity, and selectivity. nih.gov

Key areas of innovation include:

Introduction of Cyclic Constraints: Cyclization of the diaminooctanoic acid backbone or its side chain can pre-organize the peptide conformation, leading to higher binding affinities and increased resistance to proteolytic degradation.

Varying Chain Length and Branching: Modifying the length of the carbon chain between the two amino groups and introducing branching can fine-tune the spatial arrangement of functional groups, enabling more precise interactions with biological targets. researchgate.net

Incorporation of Diverse Functional Groups: The synthesis of analogues with a wider array of functional groups, such as fluorophores, cross-linkers, and bioactive moieties, is expanding the application of these scaffolds in chemical biology and materials science. researchgate.net

These novel scaffolds are being explored for their potential in developing next-generation therapeutics, including enzyme inhibitors, receptor agonists and antagonists, and antimicrobial peptides.

Integration with Advanced Peptide and Protein Engineering Technologies

The incorporation of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid and its analogues into peptides and proteins is being revolutionized by advanced engineering technologies. These methods allow for the precise, site-specific introduction of UAAs, enabling the creation of proteins with novel functions and properties.

Key technologies driving this integration include:

Solid-Phase Peptide Synthesis (SPPS): Fmoc-based SPPS remains a cornerstone for the synthesis of peptides containing diaminooctanoic acid derivatives. nih.gov Continuous improvements in SPPS methodologies, including the development of more efficient coupling reagents and automated synthesizers, are facilitating the production of longer and more complex peptides. nih.govresearchgate.net

Genetic Code Expansion: This powerful technique allows for the ribosomal incorporation of UAAs into proteins in living cells. By engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs, researchers can direct the translational machinery to incorporate diaminooctanoic acid derivatives at specific sites in a protein's sequence. nih.gov This opens up possibilities for creating proteins with enhanced catalytic activity, altered substrate specificity, or novel binding capabilities. nih.gov

Peptide Ligation and Modification: Chemo-selective ligation techniques, such as native chemical ligation, enable the assembly of large synthetic proteins from smaller peptide fragments. The unique reactivity of the two amino groups in diaminooctanoic acid can be exploited to introduce specific modifications or to ligate different peptide segments together.

These advanced technologies are paving the way for the development of engineered proteins with applications in therapeutics, diagnostics, and biocatalysis. For instance, the incorporation of diaminooctanoic acid-based cross-linkers can be used to stabilize protein structures or to trap protein-protein interactions.

Computational Approaches in the Design and Prediction of Peptides Containing this compound

Computational modeling and simulation are becoming indispensable tools for the rational design of peptides and proteins containing this compound. nih.gov These approaches can predict the structural and functional consequences of incorporating this UAA, thereby guiding experimental efforts and accelerating the discovery process. nih.gov

Key computational methods being employed include:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of peptides containing diaminooctanoic acid, helping to understand how this UAA influences peptide structure and flexibility.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: These hybrid methods can be used to model chemical reactions involving the diaminooctanoic acid side chain, such as enzyme-catalyzed modifications.

Protein Design Algorithms: Software like Rosetta can be used to design novel peptide and protein structures incorporating diaminooctanoic acid with desired binding or catalytic properties. nih.gov These algorithms can explore vast sequence and conformational spaces to identify promising candidates for experimental validation. nih.gov

Machine Learning and Artificial Intelligence: AI-driven approaches are being developed to predict the properties of peptides based on their sequence, including their bioactivity, stability, and synthetic accessibility. nih.govnih.gov These models can be trained on large datasets of known peptides to learn complex structure-activity relationships. researchgate.net

The synergy between computational design and experimental validation is expected to lead to the rapid development of novel peptides with optimized properties for a wide range of applications. rsc.orgresearchgate.net

Exploration of Novel Biocatalytic Pathways for Unnatural Amino Acid Derivatization and Incorporation

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis and modification of UAAs. researchgate.net Researchers are actively exploring and engineering enzymes to create novel biocatalytic pathways for the derivatization and incorporation of diaminooctanoic acid and its analogues. nih.govdigitellinc.com

Emerging research in this area focuses on:

Enzyme Discovery and Engineering: Mining genomic databases and employing directed evolution techniques are leading to the discovery and engineering of enzymes with novel catalytic activities. nih.gov These enzymes can be used to synthesize a diverse range of diaminooctanoic acid derivatives with high stereoselectivity. nih.gov

Transaminases for Amine Installation: Transaminases are being engineered to selectively introduce amino groups into various organic molecules, providing a direct route to chiral diamino acids. nih.gov

Expanding the Biocatalytic Toolbox: Researchers are exploring a wider range of enzymes, including ligases, lyases, and transferases, to perform a variety of chemical transformations on diaminooctanoic acid scaffolds. researchgate.net This will enable the creation of a diverse library of functionalized building blocks for peptide synthesis. valpo.edu

The development of robust and efficient biocatalytic routes will not only facilitate the sustainable production of this compound and its analogues but also enable the creation of novel UAA structures that are inaccessible through traditional synthetic chemistry.

Broader Implications for Chemical Probe Development and Fundamental Biological Studies

The unique properties of this compound and its derivatives make them valuable tools for developing chemical probes to investigate fundamental biological processes. The ability to introduce two distinct functionalities allows for the creation of bifunctional probes that can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. chemrxiv.org

Applications in chemical probe development include:

Photoaffinity Labeling: Incorporation of a photoreactive group and a reporter tag onto the diaminooctanoic acid scaffold allows for the identification of protein binding partners in complex biological systems.

Fluorescent Probes: Attaching a fluorophore to the diaminooctanoic acid backbone can be used to create probes for monitoring enzyme activity or for imaging cellular processes. researchgate.net

Activity-Based Probes: These probes contain a reactive group that covalently modifies the active site of an enzyme, providing a readout of enzyme activity.

By providing a versatile platform for the design of sophisticated chemical probes, diaminooctanoic acid derivatives are enabling researchers to dissect complex biological networks and to gain a deeper understanding of the molecular basis of health and disease. rsc.orgnih.govmdpi.com

Q & A

Q. What is the role of Fmoc and Boc protecting groups in the synthesis of (S)-N-4-Fmoc-N-8-Boc-diaminooctanoic acid?

The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are orthogonal protecting agents used in peptide synthesis. Fmoc is base-labile and removed with 20% piperidine in DMF, while Boc is acid-labile and cleaved with trifluoroacetic acid (TFA). Their orthogonality allows sequential deprotection during solid-phase synthesis, enabling controlled elongation of peptide chains. For example, the Boc group on the N-8 amine remains intact during Fmoc deprotection, ensuring regioselective coupling .

Q. What strategies are recommended for synthesizing this compound?

A stepwise solid-phase approach is typical:

- Anchor the C-terminal carboxylate to a resin (e.g., Wang resin).

- Deprotect the Fmoc group with piperidine/DMF.

- Activate the incoming amino acid with coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

- Repeat until the full sequence is assembled, retaining the Boc group until final cleavage .

Q. How should researchers purify this compound?

Reverse-phase HPLC with a C18 column is optimal. Use a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B), starting at 10% B and increasing to 90% B over 30 minutes. Monitor at 220 nm and 254 nm for Fmoc absorption. Lyophilize fractions to isolate the pure compound .

Advanced Research Questions

Q. How can coupling efficiency be optimized for sterically hindered derivatives of this compound?

- Solvent selection: Use DCM:DMF (1:1) to improve solubility.

- Temperature: Perform couplings at 25–40°C to enhance reaction kinetics.

- Coupling reagents: Replace HATU with PyAOP (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) for bulky substrates.

- Monitoring: Use LC-MS to track reaction progress; incomplete coupling may require double coupling (repeat reagent addition) .

Q. How can diastereomer formation be minimized or analyzed during synthesis?

- Chiral chromatography: Use a Chirobiotic T column (teicoplanin-based) with isocratic elution (e.g., 70:30 methanol:water + 0.1% ammonium acetate).

- Circular dichroism (CD): Compare spectra with enantiopure standards to confirm stereochemical integrity.

- Kinetic resolution: Adjust reaction temperature to favor the desired (S)-isomer via differential activation energy .

Q. What stability challenges arise under acidic or basic conditions, and how can they be addressed?

The Boc group is labile under strong acids (e.g., >50% TFA), while the Fmoc group may hydrolyze in prolonged basic conditions. To mitigate:

- Deprotection optimization: Use 20% TFA in DCM for Boc removal (5–10 minutes) to minimize side reactions.

- Real-time monitoring: Track deprotection via in-situ NMR (e.g., disappearance of tert-butyl protons at δ 1.4 ppm) .

Q. How should researchers resolve contradictions in analytical data (e.g., LC-MS vs. NMR)?

- Cross-validation: Combine techniques (e.g., HRMS for mass confirmation, 2D NMR for structural assignment).

- Side reaction analysis: Check for racemization (via Marfey’s reagent) or tert-butyl carbamate formation during Boc deprotection.

- Iterative refinement: Re-synthesize batches with controlled variables (e.g., reaction time, temperature) to isolate the source of discrepancies .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.